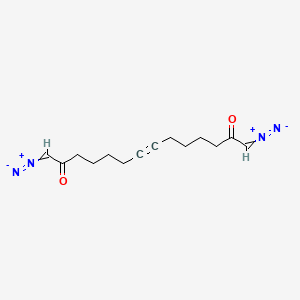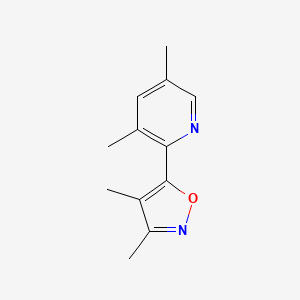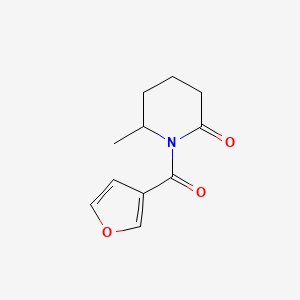
1,14-Bis(diazonio)tetradeca-1,13-dien-7-yne-2,13-bis(olate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,14-Bis(diazonio)tetradeca-1,13-dien-7-yne-2,13-bis(olate) is a complex organic compound characterized by its unique structure, which includes diazonium groups and a conjugated system of double and triple bonds. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,14-Bis(diazonio)tetradeca-1,13-dien-7-yne-2,13-bis(olate) typically involves multiple steps, starting from simpler organic precursors. One common approach is the diazotization of a suitable precursor compound, followed by the introduction of the diazonium groups. The reaction conditions often require low temperatures and acidic environments to stabilize the diazonium intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization processes, where the precursor compounds are treated with nitrous acid under controlled conditions. The process must ensure the stability of the diazonium groups and prevent decomposition, which can be achieved through careful control of temperature and pH.
Chemical Reactions Analysis
Types of Reactions
1,14-Bis(diazonio)tetradeca-1,13-dien-7-yne-2,13-bis(olate) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the diazonium groups into amines or other functional groups.
Substitution: The diazonium groups can participate in substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, cyanides, or hydroxides can react with the diazonium groups under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.
Scientific Research Applications
1,14-Bis(diazonio)tetradeca-1,13-dien-7-yne-2,13-bis(olate) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound’s reactivity makes it useful in bioconjugation techniques, where it can be linked to biomolecules for various studies.
Industry: Used in the production of advanced materials, such as polymers and nanomaterials, due to its ability to form stable linkages.
Mechanism of Action
The mechanism of action of 1,14-Bis(diazonio)tetradeca-1,13-dien-7-yne-2,13-bis(olate) involves its diazonium groups, which are highly reactive and can form covalent bonds with various nucleophiles. This reactivity allows the compound to participate in a wide range of chemical transformations, making it a versatile tool in synthesis and materials science.
Comparison with Similar Compounds
Similar Compounds
1,13-Tetradecadiene: A similar compound with a simpler structure, lacking the diazonium groups.
12,13-Dimethyl-5,14-dioxabicyclo[9.2.1]-tetradeca-1(13),11-dien-4-one: Another compound with a different functional group arrangement.
Properties
CAS No. |
61621-73-6 |
|---|---|
Molecular Formula |
C14H18N4O2 |
Molecular Weight |
274.32 g/mol |
IUPAC Name |
1,14-didiazotetradec-7-yne-2,13-dione |
InChI |
InChI=1S/C14H18N4O2/c15-17-11-13(19)9-7-5-3-1-2-4-6-8-10-14(20)12-18-16/h11-12H,3-10H2 |
InChI Key |
MCVIXTXWZKZRJO-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)C=[N+]=[N-])CC#CCCCCC(=O)C=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phosphorane, [(1-bromo-2-naphthalenyl)methylene]triphenyl-](/img/structure/B14579369.png)



![[2-(3-Fluoroanilino)pyridin-3-yl]acetic acid](/img/structure/B14579390.png)

![Benzonitrile, 4-[4-(hydroxyimino)-1,2-dioxido-5-phenyl-4H-pyrazol-3-yl]-](/img/structure/B14579396.png)


![Thiourea, N-[(4-fluorophenyl)methyl]-N'-(2-hydroxyethyl)-](/img/structure/B14579417.png)

![1,2,4-Trichloro-3-[4-(4-chlorophenyl)phenyl]benzene](/img/structure/B14579433.png)

![N-(3-Methylphenyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14579455.png)
